molecular formula C23H26N2O4S B10884739 1-(3,4-Dimethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

1-(3,4-Dimethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

Cat. No.: B10884739
M. Wt: 426.5 g/mol
InChI Key: HQIKFNXTNYAOQI-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine is a piperazine derivative featuring a 3,4-dimethoxybenzyl group at the N1 position and a naphthalene-2-sulfonyl moiety at the N4 position.

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine

InChI

InChI=1S/C23H26N2O4S/c1-28-22-10-7-18(15-23(22)29-2)17-24-11-13-25(14-12-24)30(26,27)21-9-8-19-5-3-4-6-20(19)16-21/h3-10,15-16H,11-14,17H2,1-2H3

InChI Key

HQIKFNXTNYAOQI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 3,4-Dimethoxybenzyl Group: This step involves the alkylation of the piperazine ring with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Sulfonylation with Naphthalen-2-ylsulfonyl Chloride: The final step is the sulfonylation of the piperazine nitrogen with naphthalen-2-ylsulfonyl chloride, typically carried out in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The benzyl and sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Products include 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Products include the corresponding sulfide derivative.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine exerts its effects depends on its specific application:

    Molecular Targets: It may interact with specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperazine Derivatives

The pharmacological and physicochemical properties of piperazine derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Compound Name N1 Substituent N4 Substituent Key Properties/Effects References
Target Compound 3,4-Dimethoxybenzyl Naphthalene-2-sulfonyl Potential serotonergic/dopaminergic activity; increased lipophilicity
1-(2-Methoxyphenyl)-4-(naphthalen-2-ylsulfonyl)piperazine 2-Methoxyphenyl Naphthalene-2-sulfonyl Reduced electron-donating effects vs. dimethoxy; altered receptor selectivity
1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) 3,4-Methylenedioxybenzyl Psychoactive (serotonin receptor agonist); rapid metabolism via demethylenation
1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP) 3-Trifluoromethylphenyl Serotonergic activity; metabolic stability due to CF₃ group
1-Benzhydryl-4-(4-nitrophenylsulfonyl)piperazine Benzhydryl 4-Nitrophenylsulfonyl Bulky substituents may limit CNS penetration; nitro group introduces polarity
Key Observations:
  • Electron-Donating vs. In contrast, the trifluoromethyl group in 3-TFMPP is electron-withdrawing, favoring σ-receptor binding .
  • Psychoactive Potential: MDBP and 3-TFMPP are known recreational drugs with MDMA-like effects, suggesting the target compound’s dimethoxybenzyl group may confer similar serotonergic activity .

Receptor Binding and Selectivity

Piperazine derivatives exhibit diverse receptor interactions:

  • Serotonin Receptors : MDBP and 3-TFMPP are potent 5-HT₂A/₂C agonists, while the target compound’s dimethoxy groups may mimic methylenedioxy motifs in MDMA, enhancing 5-HT release .
  • Sigma Receptors : Bulky sulfonyl groups (e.g., naphthalene) may enhance σ₁ affinity, as seen in analogs like 1-(cyclopropylmethyl)-4-(fluorophenyl)piperazine .

Metabolic and Pharmacokinetic Profiles

  • Metabolism : MDBP undergoes demethylenation and glucuronidation , while the target compound’s dimethoxy groups may undergo O-demethylation, producing catechol metabolites. The naphthalene sulfonyl group could slow hepatic clearance compared to phenylsulfonyl analogs .

Biological Activity

1-(3,4-Dimethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C23H26N2O4S
  • Molar Mass: 426.53 g/mol
  • IUPAC Name: 1-(3,4-dimethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

The compound features a piperazine core substituted with a 3,4-dimethoxybenzyl group and a naphthalene sulfonyl moiety, which may contribute to its biological activity.

Synthesis

The synthesis of 1-(3,4-Dimethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine typically involves multiple steps:

  • Preparation of the naphthalenesulfonyl and dimethoxybenzyl intermediates.
  • Reaction with piperazine under controlled conditions using solvents like dichloromethane or ethanol.
  • Catalysis often involves palladium on carbon (Pd/C) to enhance yield and purity.

Biological Activities

  • Antitumor Activity:
    • Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant antitumor properties. For instance, compounds similar in structure have shown efficacy against various cancer cell lines such as MGC-803 and HepG-2 through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties:
    • The compound has been evaluated for antimicrobial activity against several pathogens. Preliminary results suggest potential efficacy against both bacterial and fungal strains, although specific data on this compound's effectiveness remains limited.
  • Neuroprotective Effects:
    • Research indicates that piperazine derivatives can exert neuroprotective effects by modulating oxidative stress pathways. Compounds with similar structures have been shown to protect neuronal cells from oxidative damage, suggesting that 1-(3,4-Dimethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine may also have similar properties .

The biological activity of this compound is believed to result from its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It may interact with neurotransmitter receptors, providing potential antipsychotic effects.

Study 1: Antitumor Efficacy

A study conducted on structurally related compounds demonstrated their ability to induce apoptosis in cancer cells through multiple pathways including ferroptosis and autophagy. These findings suggest that 1-(3,4-Dimethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine could share similar mechanisms .

Study 2: Neuroprotective Properties

In a model of oxidative stress-induced neuronal damage, piperazine derivatives were shown to stabilize mitochondrial function and reduce reactive oxygen species (ROS) levels. This protective effect was mediated through the activation of Nrf2 signaling pathways .

Comparative Analysis

CompoundBiological ActivityMechanism
1-(3,4-Dimethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazineAntitumor, NeuroprotectiveEnzyme inhibition, receptor modulation
Similar Piperazine DerivativeAntitumorInduction of apoptosis through multiple pathways
Other Piperazine CompoundsAntioxidantStabilization of mitochondrial membrane potential

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